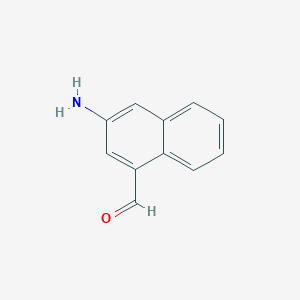
3-Amino-1-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-naphthaldehyde is an organic compound belonging to the class of naphthaldehydes. It is characterized by the presence of an amino group (-NH2) attached to the third position of the naphthalene ring and an aldehyde group (-CHO) at the first position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-naphthaldehyde typically involves the condensation reaction of 1-naphthaldehyde with 3-aminophenol. This reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The reaction proceeds through the formation of a Schiff base intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include ethanol and methanol, and the reaction is often catalyzed by acids or bases to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products:
Oxidation: 3-Amino-1-naphthoic acid.
Reduction: 3-Amino-1-naphthylmethanol.
Substitution: 3-Nitro-1-naphthaldehyde, 3-Bromo-1-naphthaldehyde.
Scientific Research Applications
3-Amino-1-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-naphthaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Amino-1-naphthaldehyde
- 4-Amino-1-naphthaldehyde
- 3-Amino-2-naphthaldehyde
Comparison: 3-Amino-1-naphthaldehyde is unique due to the specific positioning of the amino and aldehyde groups, which influences its reactivity and interaction with other molecules. Compared to its isomers, it exhibits distinct chemical and biological properties, making it a valuable compound in various applications .
Properties
Molecular Formula |
C11H9NO |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-aminonaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-7H,12H2 |
InChI Key |
CMHSDQBWRWUFAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















